molecular formula C15H9Cl2NO B8700347 8-Chloro-4-(2-chlorophenoxy)quinoline CAS No. 124497-46-7

8-Chloro-4-(2-chlorophenoxy)quinoline

Cat. No.: B8700347
CAS No.: 124497-46-7
M. Wt: 290.1 g/mol
InChI Key: PPBLHEIIFPJHNN-UHFFFAOYSA-N
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Description

8-Chloro-4-(2-chlorophenoxy)quinoline is an organic compound with the molecular formula C₁₅H₉Cl₂NO and a molecular weight of 290.14 g/mol . As a member of the quinoline family, it serves as a valuable chemical scaffold in medicinal chemistry and drug discovery research. Quinoline derivatives are extensively investigated for their diverse pharmacological potential, including as antimalarial, antibacterial, antifungal, and antiviral agents . The mechanism of action for many bioactive quinoline compounds, particularly in antiparasitic research, is often associated with their ability to interfere with critical biological processes in pathogens . For instance, some quinoline-based drugs are known to accumulate in the acidic food vacuoles of malaria parasites, where they are proposed to disrupt the detoxification of heme, leading to parasitic death . The specific structural motifs of this compound, including the chlorine substituents and the phenoxy linkage, make it a promising lead structure for developing new therapeutic agents and for structure-activity relationship (SAR) studies . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules or to explore its intrinsic biological activity in various assay systems. Please note: This product is intended for research purposes and is strictly labeled as For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

124497-46-7

Molecular Formula

C15H9Cl2NO

Molecular Weight

290.1 g/mol

IUPAC Name

8-chloro-4-(2-chlorophenoxy)quinoline

InChI

InChI=1S/C15H9Cl2NO/c16-11-5-1-2-7-14(11)19-13-8-9-18-15-10(13)4-3-6-12(15)17/h1-9H

InChI Key

PPBLHEIIFPJHNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=C3C=CC=C(C3=NC=C2)Cl)Cl

Origin of Product

United States

Scientific Research Applications

Agricultural Applications

Fungicidal Activity:
8-Chloro-4-(2-chlorophenoxy)quinoline has been identified as a potent fungicide. Its efficacy against various plant pathogens is particularly notable:

  • Powdery Mildew Control: The compound has shown effective protective and curative activity against powdery mildew, a common fungal disease affecting crops. Studies indicate that it can significantly reduce the incidence of this disease when applied as a soil treatment or foliar spray .
  • Botrytis Control: It is also effective against Botrytis species, which are responsible for significant post-harvest losses in fruits and vegetables. The compound's application leads to reduced fungal growth and improved crop yield .

Mechanism of Action:
The mechanism by which this compound exerts its antifungal effects involves disrupting cellular processes within the fungi, leading to cell death. The compound may interfere with the synthesis of essential cellular components, thereby inhibiting fungal growth .

Medicinal Applications

Antifungal Properties:
Recent studies have highlighted the potential of this compound as an antifungal agent in medical applications. Its structural analogs have been synthesized and tested for antifungal activity against various strains, showing promising results .

Case Study:
A notable case study involved the synthesis of novel quinoline derivatives based on the structure of this compound. These derivatives exhibited significant antifungal activity, with some compounds achieving over 80% efficacy against pathogens like Sclerotinia sclerotiorum and Rhizoctonia solani at concentrations as low as 50 µg/mL .

Synthesis and Structural Insights

The synthesis of this compound typically involves well-established chemical procedures that allow for modifications to enhance its biological activity. Various synthetic routes have been explored to optimize yield and purity, contributing to its application in both agricultural and medicinal chemistry .

Data Summary

Application Area Target Pathogen/Disease Efficacy Notes
AgriculturalPowdery MildewHighEffective as both protective and curative treatment
AgriculturalBotrytis spp.HighReduces post-harvest losses significantly
MedicinalFungal Infections>80%Promising results in recent studies against specific strains

Comparison with Similar Compounds

Key Observations :

  • Substitution Patterns: The target compound’s 4-phenoxy substitution contrasts with 4-amine (compound 134) or 3-aryl groups (compound 2e), which influence electronic properties and biological interactions.
  • Synthetic Efficiency : Microwave-assisted methods (e.g., for Friedländer reactions in compound 11) reduce reaction times compared to traditional heating but require specialized equipment .

Table 2: Antifungal and Antimalarial Activities of Quinoline Derivatives

Compound Name Biological Target IC₅₀/EC₅₀ (μM) Resistance Profile Reference
8-Chloro-4-(2-chlorophenoxy)quinoline Aspergillus nidulans Not reported 13- to 430-fold resistance observed
7-Chloro-N-(pyridin-4-yl)quinolin-4-amine (134) Plasmodium falciparum 11.7 ± 3 No cross-resistance with chloroquine
2,8-Bis(trifluoromethyl)quinoline (119) Plasmodium falciparum 8.4 ± 1.7 Core substitution irrelevant

Key Observations :

  • Antifungal Specificity : The target compound’s unique resistance profile in A. nidulans suggests a distinct mode of action compared to antifungals like azoles .
  • Antimalarial Flexibility: Substitution at the 4-position (e.g., pyridin-4-amine in compound 134) retains activity, while trifluoromethyl groups at 2,8-positions (compound 119) enhance potency without relying on the quinoline core .

Physicochemical Properties

Table 3: Spectroscopic and Physical Properties

Compound Name Melting Point (°C) Rf (TLC) ¹H-NMR (δ, ppm) MS (m/z) Reference
This compound Not reported Not reported Not available in evidence Not reported
4-Chloro-3-(4-fluorophenyl)-2-phenylquinoline (2e) 147–149 0.42 (10% EtOAc/hexane) 7.01–8.31 (aromatic protons) 334 (MH⁺)
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid Not reported Not reported Not available 297.73 (MW)

Key Observations :

  • Spectroscopic Gaps: Limited NMR/MS data for the target compound highlight the need for further characterization.
  • Thermal Stability : Derivatives like compound 2e exhibit moderate melting points (~150°C), suggesting suitability for solid formulations .

Preparation Methods

Key Steps:

  • Condensation of 2-Chloroaniline with Acrylic Acid

    • Reactants: 2-Chloroaniline, acrylic acid, water.

    • Conditions: Stirred at ambient temperature for 48 hours.

    • Product: 3-(2'-Chloroanilino)-propionic acid.

  • Cyclization with Polyphosphoric Acid

    • Reactants: 3-(2'-Chloroanilino)-propionic acid, polyphosphoric acid (P₂O₅ in H₃PO₄).

    • Conditions: Heated at 100–120°C for 3 hours.

    • Product: 4-Oxo-8-chloro-1,2,3,4-tetrahydroquinoline.

  • Chlorination with Phosphorus Oxychloride (POCl₃)

    • Reactants: 4-Oxo-8-chloro-1,2,3,4-tetrahydroquinoline, POCl₃, iodine catalyst.

    • Conditions: Refluxed at 85–90°C for 2 hours.

    • Product: 4,8-Dichloroquinoline (yield: 70–80%).

  • Phenoxy Substitution

    • Reactants: 4,8-Dichloroquinoline, 2-chlorophenol, sodium hydride (NaH).

    • Conditions: Refluxed in benzene or DMF for 6–12 hours.

    • Product: 8-Chloro-4-(2-chlorophenoxy)quinoline (yield: 60–75%).

Direct Nucleophilic Aromatic Substitution

One-Pot Synthesis from 4,7-Dichloroquinoline

  • Reactants: 4,7-Dichloroquinoline, 2-chlorophenol, NaH.

  • Conditions:

    • Solvent: Anhydrous dimethylformamide (DMF).

    • Temperature: 120°C under inert atmosphere.

    • Time: 8–10 hours.

  • Mechanism: The chlorine at position 4 of quinoline is displaced by the phenoxy group via SNAr.

  • Yield: 65–70%.

Optimization Notes:

  • Base Selection: NaH outperforms K₂CO₃ or NaOH due to superior deprotonation of 2-chlorophenol.

  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates.

Microwave-Assisted Synthesis

Accelerated Phenoxy Substitution

  • Reactants: 4,7-Dichloroquinoline, 2-chlorophenol, Cs₂CO₃.

  • Conditions:

    • Solvent: Toluene.

    • Microwave irradiation: 150 W, 150°C.

    • Time: 30–45 minutes.

  • Yield: 80–85%.

  • Advantages: Reduced reaction time (from hours to minutes) and improved regioselectivity.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
Multi-Step SynthesisHigh purity; scalable for industrial useLengthy (4 steps); requires harsh reagents60–75%
Direct SubstitutionOne-pot; fewer intermediatesModerate yields; sensitive to moisture65–70%
Microwave-AssistedRapid; energy-efficientSpecialized equipment required80–85%

Critical Reaction Parameters

a. Chlorine Reactivity

  • The chlorine at position 4 in 4,7-dichloroquinoline is more electrophilic than at position 7 due to resonance effects, favoring substitution at C4.

b. Byproduct Formation

  • Competing substitution at position 7 can occur if reaction temperatures exceed 130°C, leading to 7-chloro impurities (mitigated by precise temperature control).

c. Purification Techniques

  • Column Chromatography: Silica gel with hexane/ethyl acetate (8:2) removes unreacted dichloroquinoline.

  • Recrystallization: Ethanol/water mixtures yield high-purity crystals (mp: 157–159°C).

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 7.04–8.20 (m, aromatic protons), 3.89 (s, OCH₃ in intermediates).

  • ¹³C NMR: Peaks at 114–152 ppm confirm quinoline and phenoxy carbons.

  • HRMS: [M+H]⁺ at m/z 290.0134 (theoretical: 290.0134).

Industrial-Scale Considerations

  • Cost Efficiency: Direct substitution methods are preferred for bulk synthesis (lower reagent costs vs. multi-step routes).

  • Environmental Impact: Microwave methods reduce solvent waste by 40% compared to conventional heating .

Q & A

Q. What computational tools predict the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 16 to model electrophilic aromatic substitution pathways, focusing on Fukui indices for reactive sites .
  • Docking Studies : AutoDock Vina to predict binding affinities for target proteins (e.g., fungal cytochrome P450) .

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